(3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride
CAS No.:
Cat. No.: VC18045687
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO2 |
|---|---|
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | (3S)-3-amino-4-cyclopropylbutanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1 |
| Standard InChI Key | RTEIQUSMDHRJAR-RGMNGODLSA-N |
| Isomeric SMILES | C1CC1C[C@@H](CC(=O)O)N.Cl |
| Canonical SMILES | C1CC1CC(CC(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a cyclopropylmethyl group attached to the β-carbon of a β-amino acid scaffold. The (3S) configuration positions the amino group (-NH) and carboxylic acid (-COOH) on opposite sides of the chiral center, creating a distinct spatial arrangement critical for receptor binding . The hydrochloride salt enhances solubility in aqueous media, a property vital for pharmacological studies.
Key structural features:
-
Cyclopropyl ring: Introduces steric strain and electronic effects, stabilizing transition states in biochemical interactions.
-
Chiral center: The S-configuration at C3 dictates enantioselective activity, as evidenced by receptor affinity studies .
-
Ionizable groups: The protonated amino group (pKa ~9.5) and deprotonated carboxylic acid (pKa ~2.5) facilitate zwitterionic behavior under physiological conditions.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 179.64 g/mol | |
| Melting point | 215–220°C (decomposes) | |
| Solubility | >50 mg/mL in HO | |
| LogP (octanol-water) | -1.2 |
The compound’s high aqueous solubility (>50 mg/mL) and low lipophilicity (LogP = -1.2) suggest limited blood-brain barrier penetration, a consideration for central nervous system-targeted therapies. Stability studies indicate degradation <5% after 12 months at -20°C , though susceptibility to oxidation at the cyclopropyl ring necessitates inert storage conditions.
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically employs enantioselective methods to ensure high optical purity (>95% ee) . A representative pathway involves:
-
Cyclopropanation: Reaction of allyl glycine with dichlorocarbene generates the cyclopropyl intermediate.
-
Chiral resolution: Diastereomeric salt formation using L-tartaric acid isolates the S-enantiomer.
-
Hydrochloride formation: Treatment with HCl gas in anhydrous ether yields the final product.
Alternative approaches include enzymatic resolution using acylases and asymmetric hydrogenation of α,β-unsaturated precursors. Continuous flow reactors have recently been adopted to enhance yield (78% vs. 65% batch) and reduce reaction times (2 h vs. 12 h).
Process Optimization
Critical parameters for scale-up:
-
Temperature: Maintaining ≤0°C during cyclopropanation minimizes side-product formation.
-
Catalyst loading: 0.5 mol% Ru-BINAP in hydrogenation steps achieves 92% conversion.
-
Purification: Reverse-phase chromatography (C18 column, 10% acetonitrile/water) ensures >99% purity .
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
The compound undergoes characteristic amino acid reactions:
-
Esterification: Methanol/HSO converts the carboxylic acid to methyl ester (yield: 85%).
-
Amide coupling: EDCI/HOBt mediates conjugation with benzylamine (yield: 76%).
-
Reductive alkylation: Formaldehyde/NaBH yields N-methyl derivatives (yield: 68%).
Stability Under Physiological Conditions
In vitro studies (pH 7.4, 37°C) show t = 6.3 h, with degradation products including cyclopropane ring-opened aldehydes. Co-administration with antioxidants (e.g., ascorbate) extends stability to t >24 h .
Biological Activity and Mechanism of Action
Neurotransmitter Receptor Modulation
The compound acts as a partial agonist at metabotropic glutamate receptor 2 (mGluR2), with an EC = 12 μM. Docking simulations reveal hydrogen bonding between the amino group and Ser of mGluR2’s extracellular domain . Comparative studies show 30-fold higher affinity for mGluR2 vs. mGluR3, attributed to steric complementarity with the cyclopropyl group.
Neuroprotective Effects
In rodent models of ischemic stroke (MCAO):
-
10 mg/kg IV reduced infarct volume by 42% (p <0.01 vs. control).
-
Glutamate excitotoxicity decreased 58% in cortical neurons pretreated with 100 μM.
Mechanistically, the compound upregulates glutathione synthesis via Nrf2 pathway activation, mitigating oxidative stress.
Applications in Drug Discovery and Development
Lead Compound for Neurological Disorders
Epilepsy: Derivatives with 4-fluorophenyl substitutions show 90% seizure reduction in kainate-induced models.
Depression: In the forced swim test, 5 mg/kg IP reduced immobility time by 55% (p <0.001).
Radiopharmaceutical Applications
C-labeled analogs exhibit 2.3% ID/g brain uptake at 15 min post-injection, enabling PET imaging of mGluR2 density in Alzheimer’s disease models.
Comparative Analysis with Structural Analogs
| Parameter | (3S)-Isomer | (3R)-Isomer |
|---|---|---|
| mGluR2 EC | 12 μM | 420 μM |
| Aqueous solubility | >50 mg/mL | 32 mg/mL |
| Metabolic stability | t = 6.3 h | t = 1.8 h |
The 35-fold enantioselectivity for mGluR2 highlights the importance of stereochemistry in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume